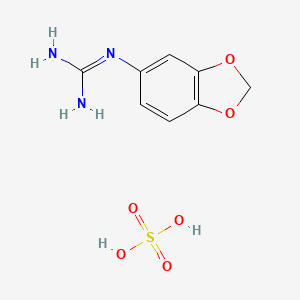

N-1,3-benzodioxol-5-ylguanidine sulfate

Description

Overview of Guanidine (B92328) and Benzodioxole Scaffolds in Contemporary Medicinal Chemistry

The two core components of the title compound, the guanidine group and the benzodioxole ring, are independently recognized as crucial pharmacophores in drug discovery.

The guanidine scaffold is a key feature in a multitude of biologically active compounds. ontosight.ai Guanidine derivatives are a class of compounds known for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai This functional group is present in various marine guanidine alkaloids that exhibit a wide range of biological activities, such as cytotoxic, antiviral, and antiparasitic effects. mdpi.comscienceopen.com In drug design, the guanidine group is valued for its ability to form a network of hydrogen bonds, which is a key interaction with biological targets. acs.org For instance, research has shown its importance in the development of ligands for α2-adrenoceptors and muscarinic receptors. nih.govnih.gov

The 1,3-benzodioxole (B145889) ring is also a well-established scaffold in medicinal chemistry. Its inclusion in a molecule can improve bioavailability and influence metabolic stability. This moiety is an integral component of numerous bioactive compounds, including natural anticancer agents like podophyllotoxin. Derivatives of 1,3-benzodioxole have been explored for a wide array of therapeutic effects, such as anti-inflammatory, antioxidant, antibacterial, antidiabetic, and cytotoxic activities. mdpi.comresearchgate.net

Rationale for Academic Research on N-1,3-Benzodioxol-5-ylguanidine Sulfate (B86663) and Related Congeners

The primary rationale for investigating N-1,3-benzodioxol-5-ylguanidine sulfate stems from the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new chemical entity with potentially enhanced or unique biological activity. The convergence of the well-documented therapeutic potential of both the guanidine and benzodioxole scaffolds makes this hybrid molecule a compelling subject for research in areas ranging from oncology to metabolic diseases and central nervous system disorders.

Research into analogues has been driven by rational drug design. For example, modifying the capsaicinoid structure, a known anti-tumoral agent, led to the design of N-(benzo[d] ontosight.aidioxol-5-ylmethyl)benzenesulfonamide. nih.govresearchgate.net In this analogue, the vanillyl system was replaced with a benzodioxole group, and the amide bond was bioisosterically replaced by a sulfonamide bond, resulting in a compound with significant cytotoxicity against the MCF7 breast cancer cell line. nih.govresearchgate.net This demonstrates a clear strategy of using the benzodioxole scaffold to develop novel anticancer agents.

Current Research Trajectories and Scholarly Objectives for this compound Analogues

Current research on analogues of this compound is focused on synthesizing new derivatives and evaluating their biological activities to establish structure-activity relationships (SAR). The objectives are to discover more potent and selective agents for specific therapeutic targets.

One major trajectory is the development of anticancer agents . Following the findings for the capsaicin (B1668287) analogue, research continues to explore how modifications to the benzodioxole-containing structure can yield compounds with improved cytotoxicity against various tumor cell lines. nih.gov

| Compound Name | Cell Line | Activity |

| N-(benzo[d] ontosight.aidioxol-5-ylmethyl)benzenesulfonamide | MCF7 (breast cancer) | IC₅₀ = 32 µM nih.govresearchgate.net |

| N-(3-(trifluoromethyl)phenyl)benzo[d] ontosight.aidioxole-5-carboxamide | Multiple cancer cell lines | IC₅₀ = 26–65 µM mdpi.com |

Another significant research avenue is in metabolic disorders . Recently synthesized benzodioxole carboxamide derivatives have been identified as potent inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. This suggests their potential as candidates for developing new antidiabetic drugs. mdpi.com

| Compound Name | Target | Activity |

| N-(3-(trifluoromethyl)phenyl)benzo[d] ontosight.aidioxole-5-carboxamide (IIc) | α-amylase | IC₅₀ = 0.68 µM mdpi.com |

| A benzodioxole derivative (IIa) | α-amylase | IC₅₀ = 0.85 µM mdpi.com |

Furthermore, research on guanidine derivatives has shown that minor structural modifications can dramatically shift the activity profile of a compound. For example, simple changes to histamine (B1213489) H₃ receptor antagonists containing a guanidine core resulted in the discovery of potent muscarinic M₂ and M₄ receptor antagonists. acs.orgnih.gov This highlights a key scholarly objective: understanding the molecular basis of receptor binding and selectivity. By creating and testing new analogues of N-1,3-benzodioxol-5-ylguanidine, researchers aim to uncover the structural elements that are crucial for interaction with specific biological targets, potentially leading to the development of highly selective therapeutic agents. acs.org

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2.H2O4S/c9-8(10)11-5-1-2-6-7(3-5)13-4-12-6;1-5(2,3)4/h1-3H,4H2,(H4,9,10,11);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWMDFKTUHRXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1,3 Benzodioxol 5 Ylguanidine Sulfate and Analogues

Strategies for the Chemical Synthesis of N-1,3-Benzodioxol-5-ylguanidine Sulfate (B86663)

The primary and most direct strategy for the synthesis of N-1,3-benzodioxol-5-ylguanidine involves the guanylation of a suitable precursor, 1,3-benzodioxol-5-amine, also known as 3,4-methylenedioxyaniline. This process introduces the guanidine (B92328) group onto the aromatic amine.

The reaction typically proceeds by activating a guanidinylating agent which is then attacked by the nucleophilic amine. A variety of reagents can be used for this transformation, each with specific advantages regarding reaction conditions and substrate compatibility. Common guanylating agents include:

Cyanamide: A traditional reagent for guanidine synthesis.

O-Methylisourea: A reactive intermediate that provides a clean reaction profile.

S-Methylisothiourea: Often used as its sulfate or hydroiodide salt, it reacts readily with amines. wikipedia.org

Py-razole-1-carboxamidine: A more modern and stable reagent that offers high efficiency and selectivity.

The general scheme involves the reaction of 1,3-benzodioxol-5-amine with the chosen guanylating agent, often in a suitable solvent and sometimes in the presence of a base to neutralize the acid formed during the reaction.

Once the N-1,3-benzodioxol-5-ylguanidine free base is synthesized and purified, the final step is the formation of the sulfate salt. This is achieved by treating a solution of the guanidine base with a stoichiometric amount of sulfuric acid. The high basicity of the guanidine group (pKa of the conjugate acid is around 13.6) ensures a rapid and complete acid-base reaction to form the stable guanidinium (B1211019) sulfate salt. wikipedia.org The resulting salt typically exhibits improved crystallinity and stability compared to the free base, facilitating its isolation and handling.

Synthetic Routes to Benzodioxole-Containing Precursors

The availability of appropriately substituted benzodioxole precursors is fundamental to the synthesis of the target compound and its analogues. The two most critical precursors are 1,3-benzodioxol-5-amine and 1,3-benzodioxol-5-ol (sesamol).

Synthesis of 1,3-Benzodioxol-5-amine:

A common and scalable route to 1,3-benzodioxol-5-amine begins with the commercially available 1,3-benzodioxole (B145889). The synthesis proceeds in two main steps:

Nitration: 1,3-benzodioxole is nitrated to introduce a nitro group at the 5-position of the ring. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield 5-nitro-1,3-benzodioxole.

Reduction: The resulting nitro compound is then reduced to the corresponding amine. This reduction can be accomplished using various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).

Synthesis of 1,3-Benzodioxol-5-ol (Sesamol):

Sesamol is a naturally occurring compound but can also be synthesized through several routes. One established method involves the oxidative cleavage of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde), which can be sourced from 1,3-benzodioxole. The Dakin reaction, which uses hydrogen peroxide in a basic solution to convert an aryl aldehyde to a phenol, is a well-known method for this transformation.

| Precursor | Starting Material | Key Transformation(s) |

| 1,3-Benzodioxol-5-amine | 1,3-Benzodioxole | 1. Electrophilic Nitration2. Reduction of Nitro Group |

| 1,3-Benzodioxol-5-ol | Piperonal | Dakin Oxidation |

Design and Synthesis of N-1,3-Benzodioxol-5-ylguanidine Analogues for Research

The design and synthesis of analogues allow for the systematic investigation of structure-activity relationships. Modifications can be targeted at three principal locations: the guanidine moiety, the benzodioxole ring system, and the counter-ion of the salt.

Functionalization of the Guanidine Moiety

The guanidine group, with its three nitrogen atoms, offers multiple sites for functionalization. nih.gov These modifications can significantly alter the compound's properties. Common strategies include N-alkylation and N-acylation to produce substituted guanidines. nih.govnih.gov For instance, disubstitution on the N1 nitrogen has been explored in other guanidine-containing compounds to modulate biological activity. acs.org These substitutions can be introduced either by modifying the pre-formed guanidine or by using appropriately substituted amines or guanylating agents in the initial synthesis.

| Modification Type | Example Reagents/Methods | Potential Impact |

| N-Alkylation | Alkyl halides, Reductive amination | Modulates lipophilicity and steric profile |

| N-Acylation | Acyl chlorides, Anhydrides | Introduces new hydrogen bond acceptors |

| Cyclization | Bifunctional reagents | Creates rigid, cyclic guanidine systems |

| N-Arylation | Buchwald-Hartwig amination | Introduces aromatic substituents |

Systematic Modifications of the Benzodioxole Ring System

The 1,3-benzodioxole scaffold is highly adaptable to a variety of chemical modifications. researchgate.net Substituents can be introduced onto the aromatic portion of the ring system to probe electronic and steric effects.

Electrophilic aromatic substitution reactions, such as halogenation or Friedel-Crafts acylation, can be used to install functional groups. mdpi.com For example, N-(5-Chloro-1,3-benzodioxol-4-yl) derivatives have been synthesized, demonstrating that halogenation is a viable strategy. nih.gov

Furthermore, modern cross-coupling reactions provide powerful tools for creating diverse analogues. Starting from a halogenated benzodioxole precursor (e.g., 5-bromo-1,3-benzodioxole), Suzuki-Miyaura coupling can be employed to introduce a wide array of aryl, heteroaryl, or alkyl groups. worldresearchersassociations.comresearchgate.net This approach allows for the generation of extensive libraries of compounds for research purposes.

| Position on Ring | Modification Type | Example Reaction |

| 6-position | Halogenation | Bromination with NBS |

| 6-position | Arylation/Alkylation | Suzuki-Miyaura Coupling |

| 5-position side chain | Linker Insertion | Amide coupling with a spacer |

| 4-position | Nitration/Reduction | Synthesis of 4-amino analogues |

Exploration of Different Salt Forms in Synthetic Outcomes

Guanidines are strong organic bases and exist almost exclusively as the protonated guanidinium cation in physiological or neutral aqueous conditions. wikipedia.org Consequently, they are typically isolated and handled as salts. The choice of the counter-ion can significantly influence the physicochemical properties of the final compound, which is a critical consideration in synthetic chemistry and materials science.

While the subject of this article is the sulfate salt, other salt forms can be readily prepared by treating the guanidine free base with the corresponding acid, such as hydrochloric acid, nitric acid, or carbonic acid. lookchem.com

The selection of a specific salt form can affect:

Crystallinity and Crystal Habit: Different counter-ions can lead to the formation of distinct crystal lattices, affecting the ease of purification by recrystallization.

Solubility: The salt form has a major impact on solubility in various solvents, which is important for both the reaction work-up and for preparing solutions for analysis.

Hygroscopicity: Some salts are more prone to absorbing moisture from the air than others, which affects the stability and handling of the solid material.

Melting Point: The melting point is a key physical characteristic that varies with the salt form.

The sulfate salt is often chosen for its ability to form stable, non-hygroscopic, crystalline solids. The divalent nature of the sulfate ion can also aid in crystal packing by bridging two guanidinium cations.

| Salt Form | Corresponding Acid | Common Properties |

| Sulfate | Sulfuric Acid | Often crystalline, stable, low hygroscopicity |

| Hydrochloride | Hydrochloric Acid | Common, often highly soluble in water |

| Nitrate | Nitric Acid | Can be crystalline, used in various syntheses |

| Carbonate | Carbonic Acid (from CO₂) | Can be formed by exposure to air, less common for purification |

Advanced Spectroscopic and Crystallographic Characterization of N 1,3 Benzodioxol 5 Ylguanidine Sulfate and Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to confirming the identity and purity of N-1,3-benzodioxol-5-ylguanidine sulfate (B86663), offering detailed insights into its electronic and vibrational states and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei. For N-1,3-benzodioxol-5-ylguanidine sulfate, the spectra would exhibit characteristic signals corresponding to the benzodioxole moiety and the guanidinium (B1211019) cation.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 1,3-benzodioxole (B145889) ring, typically appearing in the range of δ 6.5-7.0 ppm. A characteristic singlet, integrating to two protons, would be observed for the methylene (B1212753) (-O-CH₂-O-) group of the dioxole ring, generally around δ 6.0 ppm. chemicalbook.comresearchgate.net The protons on the guanidinium group's nitrogen atoms are expected to appear as a broad signal due to rapid chemical exchange and quadrupole broadening, with a chemical shift that can be highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbons of the benzodioxole ring would produce signals in the aromatic region (δ 100-150 ppm). The methylene carbon of the dioxole ring typically resonates at approximately δ 101-102 ppm. amazonaws.comresearchgate.net The guanidinium carbon is expected to appear further downfield, around δ 155-160 ppm, reflecting its unique electronic environment within the delocalized cationic system.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the N-1,3-Benzodioxol-5-ylguanidine Cation

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (Benzodioxole) | 6.5 - 7.0 (m) | 105 - 120 |

| Quaternary Aromatic C (Benzodioxole) | - | 130 - 150 |

| -O-CH₂-O- | ~6.0 (s) | ~101 |

| Guanidinium NH/NH₂ | Variable (broad s) | - |

| Guanidinium C | - | ~157 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands for the guanidinium cation, the benzodioxole ring system, and the sulfate anion.

The guanidinium group is characterized by strong N-H stretching vibrations, typically observed in the 3100-3400 cm⁻¹ region. researchgate.net N-H bending vibrations are expected around 1630-1650 cm⁻¹. researchgate.net The C=N stretching of the guanidinium core gives rise to a strong band in the 1650-1680 cm⁻¹ range. researchgate.net The 1,3-benzodioxole moiety would be identified by aromatic C-H stretching vibrations just above 3000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and characteristic C-O-C asymmetric and symmetric stretches of the dioxole ring, typically found between 1250 cm⁻¹ and 1030 cm⁻¹. researchgate.net A crucial diagnostic feature is the presence of the sulfate anion (SO₄²⁻), which exhibits a very strong, broad absorption band corresponding to the S=O stretching vibration, typically centered in the 1100-1130 cm⁻¹ region. nih.govnih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3400 | N-H Stretch | Guanidinium |

| ~3030 | Aromatic C-H Stretch | Benzodioxole |

| 1650 - 1680 | C=N Stretch | Guanidinium |

| 1630 - 1650 | N-H Bend | Guanidinium |

| 1450 - 1600 | Aromatic C=C Stretch | Benzodioxole |

| 1230 - 1260 | Asymmetric C-O-C Stretch | Dioxole Ring |

| 1100 - 1130 | S=O Stretch | Sulfate Anion |

| 1030 - 1040 | Symmetric C-O-C Stretch | Dioxole Ring |

Electron Impact Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. libretexts.orgwikipedia.org For an ionic salt like this compound, analysis would typically focus on the cationic component.

Under EI-MS conditions, the N-1,3-benzodioxol-5-ylguanidine cation would be detected. The molecular ion peak (M⁺) for this cation would correspond to an m/z value of 178. The fragmentation pattern is expected to be influenced by the stability of the aromatic and guanidinium systems. libretexts.org Aromatic compounds typically show strong molecular ion peaks. libretexts.org Common fragmentation pathways for benzodioxole derivatives may include the loss of neutral fragments such as CH₂O (30 Da) or CO (28 Da) from the dioxole ring. Alpha-cleavage next to the amine linkage could also occur. miamioh.edu High-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass and elemental formula of the molecular ion and its primary fragments. researchgate.net

Table 3: Predicted Key Ions in the Mass Spectrum of the N-1,3-Benzodioxol-5-ylguanidine Cation

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 178 | [M]⁺ (Molecular Ion) | [C₈H₁₀N₃O₂]⁺ |

| 148 | [M - CH₂O]⁺ | [C₇H₈N₃O]⁺ |

| 134 | [M - C(NH)(NH₂)]⁺ | [C₇H₈O₂]⁺ |

| 121 | [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid at the atomic level, including bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Single-Crystal Diffraction Data Collection

The initial and often most challenging step in X-ray crystallography is the cultivation of high-quality single crystals. For organic salts like this compound, crystals are typically grown from solution using methods such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution. nih.gov The choice of solvent is critical and may involve water, ethanol, or mixtures thereof to achieve the appropriate solubility.

Once suitable crystals are obtained, a single crystal is mounted on a diffractometer. Data collection involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated. The positions and intensities of the thousands of diffracted reflections are measured to generate a dataset that is unique to the crystal's internal structure.

Refinement and Analysis of Crystal Structures

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. iucr.org The crystal structure is then solved and refined to yield a final model of the atomic positions.

For this compound, the crystal structure is expected to be dominated by an extensive network of hydrogen bonds. The planar guanidinium cation, with its multiple N-H donor groups, would interact strongly with the oxygen atoms of the sulfate anion, which act as hydrogen bond acceptors. iucr.orgwikipedia.org This interaction is a well-documented feature in the crystal engineering of guanidinium salts, often leading to robust, multi-dimensional networks. iucr.orgrsc.org Studies of related guanidinium salts have revealed a remarkable tendency to form noncentrosymmetric structures. rsc.org Additionally, π-π stacking interactions between the aromatic 1,3-benzodioxole rings of adjacent cations may further stabilize the crystal packing. nih.gov The final refined structure provides precise measurements of all bond lengths, angles, and intermolecular contacts, confirming the molecular connectivity and revealing the supramolecular architecture. iucr.org

Table 4: Representative Crystallographic Data for a Guanidinium Salt (Guanidinium Chloride)

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic iucr.orgwikipedia.org |

| Space Group | Pbca iucr.orgwikipedia.org |

| a (Å) | 9.184 iucr.org |

| b (Å) | 13.039 iucr.org |

| c (Å) | 7.765 iucr.org |

| Key Interactions | N-H···Anion Hydrogen Bonds iucr.orgwikipedia.org |

Investigation of Supramolecular Interactions in Crystalline Analogues (e.g., C—H⋯O, N—H⋯O, C—H⋯π interactions)

C—H⋯O Interactions: Weaker C—H⋯O hydrogen bonds are also expected to play a significant role in the crystal packing. Potential donors include the aromatic C-H groups of the benzodioxole ring and the methylene C-H group of the dioxole moiety. These can interact with the oxygen atoms of the sulfate anion or the dioxole group of a neighboring molecule. In the crystal structures of various 1,3-benzodioxole derivatives, C—H⋯O interactions have been observed to link molecules into chains or more complex three-dimensional networks. nih.govresearchgate.net

The following table summarizes the expected supramolecular interactions in the crystalline state of this compound, based on data from analogous structures.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Structural Role |

|---|---|---|---|---|

| N—H⋯O | Guanidinium N-H | Sulfate O | N⋯O: ~2.8-3.1 Å N—H⋯O: ~160-180° | Primary structure-directing, formation of sheets or chains. |

| C—H⋯O | Aromatic C-H (Benzodioxole) Methylene C-H (Dioxole) | Sulfate O Dioxole O | C⋯O: ~3.0-3.5 Å C—H⋯O: >120° | Secondary linking of primary motifs, stabilization of the 3D network. |

| C—H⋯π / Cation-π | Guanidinium N-H Aromatic C-H | π-system of Benzodioxole Ring | H⋯centroid: ~2.5-3.0 Å | Contribution to crystal packing efficiency and stability. |

Conformational Analysis and Stereochemical Considerations

The conformational landscape of N-1,3-benzodioxol-5-ylguanidine is primarily defined by the rotational freedom around the C(aryl)-N(guanidine) single bond. The relative orientation of the planar guanidinium group with respect to the benzodioxole ring system is a key conformational parameter.

Studies on N,N'-bis-aryl-N''-acylguanidines have revealed that the conformational preferences are influenced by intramolecular hydrogen bonding and steric effects. rsc.orgresearchgate.net For N-1,3-benzodioxol-5-ylguanidine, steric hindrance between the ortho-hydrogens of the benzodioxole ring and the amino groups of the guanidinium moiety would likely favor a non-planar conformation. The dihedral angle between the plane of the benzodioxole ring and the plane of the guanidinium group is therefore expected to be significantly different from 0° or 180°.

The 1,3-benzodioxole ring system itself is generally planar or adopts a slight envelope conformation. researchgate.netnih.govresearchgate.netresearchgate.net In the crystal structures of various derivatives, the five-membered dioxole ring can exhibit a slight puckering, with the methylene carbon atom deviating from the plane of the other four atoms. researchgate.netresearchgate.net

Stereochemically, the molecule does not possess any chiral centers. However, restricted rotation around the C-N bond could potentially lead to atropisomerism, although the energy barrier for rotation is likely to be low, preventing the isolation of stable rotational isomers at room temperature.

The table below outlines the key conformational and stereochemical features anticipated for N-1,3-benzodioxol-5-ylguanidine.

| Structural Feature | Description | Expected Conformation/Parameters |

|---|---|---|

| Rotation around C(aryl)-N(guanidine) bond | Defines the relative orientation of the benzodioxole and guanidinium groups. | A non-planar arrangement is expected to minimize steric hindrance. The dihedral angle (C-C(aryl)-N-C(guanidinium)) will be a key descriptor. |

| Conformation of the 1,3-benzodioxole ring | Describes the planarity of the fused ring system. | The benzene (B151609) ring is planar. The five-membered dioxole ring is nearly planar but can adopt a slight envelope conformation. |

| Stereochemistry | Considers the presence of chiral elements. | The molecule is achiral. Atropisomerism is theoretically possible but unlikely to be observed under normal conditions due to a low rotational barrier. |

Computational Chemistry and Structure Activity Relationship Sar Studies of N 1,3 Benzodioxol 5 Ylguanidine Sulfate Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-1,3-Benzodioxol-5-ylguanidine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. drugdesign.orgorientjchem.org For the N-1,3-benzodioxol-5-ylguanidine scaffold, QSAR models can guide the modification of the molecule to enhance a desired therapeutic effect. The goal is to develop a predictive model that can estimate the activity of novel, unsynthesized derivatives, thereby streamlining the discovery process. researchgate.net

The foundation of a QSAR model is the selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov These descriptors can be categorized based on their dimensionality and the properties they represent, including hydrophobic, electronic, and steric characteristics. drugdesign.orgnih.gov For N-1,3-benzodioxol-5-ylguanidine derivatives, a range of descriptors would be calculated to capture the structural variations and their potential influence on biological activity.

Hydrophobic Descriptors: The logarithm of the n-octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, influencing how a compound distributes between aqueous and lipid environments in the body.

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges. orientjchem.orguobasrah.edu.iq These are crucial for understanding a molecule's reactivity and ability to participate in electrostatic interactions. The guanidine (B92328) group, being highly basic, and the electron-rich benzodioxole ring make these descriptors particularly relevant.

Steric and Topological Descriptors: These relate to the size and shape of the molecule. Descriptors such as molar refractivity (MR), solvent-accessible surface area, and Weighted Holistic Invariant Molecular (WHIM) indices provide information about the molecule's volume and three-dimensional arrangement, which are critical for receptor binding. researchgate.netresearchgate.net

The selection of appropriate descriptors is critical for building a robust QSAR model.

| Descriptor Class | Specific Descriptor | Potential Significance for N-1,3-Benzodioxol-5-ylguanidine Scaffold |

|---|---|---|

| Hydrophobic | logP (Partition Coefficient) | Influences membrane permeability and transport to the target site. |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons in interactions. uobasrah.edu.iq |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule, affecting solubility and binding. |

| Electronic | Atomic Charges | Highlights charge distribution, crucial for the protonated guanidinium (B1211019) group's interactions. |

| Steric/Topological | Molar Refractivity (MR) | Correlates with molecular volume and polarizability, affecting binding pocket fit. researchgate.net |

| Steric/Topological | WHIM Descriptors | Captures 3D information regarding molecular size, shape, and symmetry. researchgate.net |

Once descriptors are calculated for a set of N-1,3-benzodioxol-5-ylguanidine analogues with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.net The process involves dividing the dataset into a training set, for building the model, and a test set, for evaluating its predictive power on external compounds. uniroma1.it

Rigorous statistical validation is essential to ensure the QSAR model is robust, reliable, and not a result of chance correlation. nih.gov Validation is performed both internally and externally.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used on the training set to assess the model's stability and predictive ability.

External Validation: The model's predictive performance is evaluated on the external test set, which was not used during model development. Key statistical metrics include the coefficient of determination (R²) for the test set, which measures how well the model's predictions match the observed activities. uniroma1.it

A statistically validated QSAR model can then be used to predict the activity of new derivatives, guiding the design of more effective compounds. researchgate.net

| Statistical Parameter | Description | Acceptable Value for a Predictive Model |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |

| q² (Cross-validated R²) | Assesses the predictive power of the model through internal validation. | > 0.5 |

| R²_pred (Predictive R² for Test Set) | Evaluates the model's ability to predict the activity of an external test set. | > 0.5 |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and observed values. | As low as possible. |

Molecular Docking Investigations of N-1,3-Benzodioxol-5-ylguanidine Analogues with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net For N-1,3-benzodioxol-5-ylguanidine analogues, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex, providing a structural basis for the compound's activity. semanticscholar.orgresearchgate.net

The docking process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring each conformation to estimate its binding affinity. researchgate.net The initial step requires the three-dimensional structures of both the ligand and the target protein, the latter often obtained from crystallographic data in the Protein Data Bank (PDB).

For flexible molecules like N-1,3-benzodioxol-5-ylguanidine derivatives, docking algorithms explore various rotational and translational degrees of freedom to find the most favorable binding pose. nih.gov The result is a ranked set of poses, with the top-ranked pose representing the most likely binding mode. This predicted orientation is crucial for understanding how the ligand interacts with specific amino acid residues in the active site. semanticscholar.org

Analysis of the predicted binding pose reveals the key intermolecular interactions responsible for molecular recognition and binding affinity. nih.govresearchgate.net The N-1,3-benzodioxol-5-ylguanidine scaffold possesses distinct features that can engage in multiple types of interactions:

Guanidinium Moiety: At physiological pH, the guanidine group is protonated, forming a planar, delocalized guanidinium cation. This group is an exceptional hydrogen bond donor and can form strong electrostatic interactions (salt bridges) with negatively charged amino acid residues like aspartate and glutamate.

1,3-Benzodioxole (B145889) Ring: This aromatic system can participate in hydrophobic interactions with nonpolar residues in the binding pocket. It can also engage in π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Oxygen Atoms: The oxygen atoms of the benzodioxole ring can act as hydrogen bond acceptors.

Understanding these interactions helps explain the observed SAR and provides a roadmap for designing analogues with improved binding affinity and selectivity. embl.de For example, if a region of the binding pocket is unoccupied, the scaffold can be modified to include substituents that form additional favorable contacts.

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residue (Example) |

|---|---|---|

| Guanidinium Group (Cationic) | Hydrogen Bonding, Salt Bridge | Aspartic Acid, Glutamic Acid |

| Benzodioxole Ring | π-Stacking, Cation-π | Phenylalanine, Tryptophan |

| Benzodioxole Ring | Hydrophobic Interaction | Leucine, Valine, Isoleucine |

| Benzodioxole Oxygen Atoms | Hydrogen Bonding (Acceptor) | Serine, Threonine, Asparagine |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov DFT calculations provide detailed information on properties that are difficult to measure experimentally, offering deep insights into the intrinsic nature of N-1,3-benzodioxol-5-ylguanidine and its derivatives. mdpi.commdpi.com

By solving the Schrödinger equation within the DFT framework, researchers can compute a variety of molecular properties:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms in the molecule. nih.gov

Electronic Properties: Calculation of HOMO and LUMO energies helps to determine the molecule's electronic reactivity, ionization potential, and electron affinity. nih.gov The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-1,3-benzodioxol-5-ylguanidine, the MEP would highlight the positive potential around the guanidinium group and negative potential near the benzodioxole oxygen atoms, indicating likely sites for intermolecular interactions.

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors like chemical hardness, softness, and electrophilicity index, which help in predicting the molecule's behavior in chemical reactions. nih.gov

These theoretical calculations complement experimental findings and are invaluable for understanding the fundamental electronic characteristics that govern the biological activity of the N-1,3-benzodioxol-5-ylguanidine scaffold. rsc.org

| Calculated Property | Method | Information Gained |

|---|---|---|

| HOMO/LUMO Energies | DFT | Provides insights into electron-donating/accepting ability and chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrostatic interactions, hydrogen bonding, and reactivity. |

| Global Reactivity Descriptors | DFT | Predicts chemical stability and reactivity (e.g., hardness, electrophilicity). nih.gov |

| Vibrational Frequencies | DFT | Correlates with experimental infrared (IR) and Raman spectra for structural confirmation. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org

For derivatives of N-1,3-benzodioxol-5-ylguanidine, the distribution of these frontier orbitals is key to understanding their interactions. The HOMO is often localized on the electron-rich parts of the molecule, such as the guanidine group and the benzodioxole ring system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over areas that can accept electron density. The transfer of electron density from HOMO to LUMO represents the electronic excitation and potential for charge transfer within the molecule. dergipark.org.tr

To illustrate the application of FMO analysis, the following table presents data from a Density Functional Theory (DFT) study on a related phenylguanidine derivative, 2-(1-Phenylethylideneamino)guanidine, calculated at the B3LYP/6-311+G(d,p) level of theory. dergipark.org.tr This data provides a model for the expected values in similar arylguanidine structures.

| Parameter | Energy (eV) |

| EHOMO | -1.587 |

| ELUMO | -6.155 |

| Energy Gap (ΔE) | 4.568 |

This interactive table is based on data for 2-(1-Phenylethylideneamino)guanidine, a structurally related analogue. dergipark.org.tr

Charge Distribution Analysis

The distribution of electron density within a molecule is described by its atomic charges. Mulliken population analysis is a common computational method used to calculate the partial charge on each atom. researchgate.netresearchgate.netirjweb.com This information is vital for understanding a molecule's electronic structure, dipole moment, and polarizability. dergipark.org.tr The charge distribution reveals the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with biological targets like proteins or nucleic acids.

In N-1,3-benzodioxol-5-ylguanidine sulfate (B86663), the nitrogen atoms of the highly basic guanidine group are expected to carry significant negative charges, making them strong nucleophilic centers and hydrogen bond acceptors. The hydrogen atoms attached to these nitrogens would, in turn, carry positive charges, acting as hydrogen bond donors. The oxygen atoms in the benzodioxole ring also represent electronegative sites.

The table below shows the Mulliken atomic charges for selected atoms of the analogue 2-(1-Phenylethylideneamino)guanidine, illustrating the expected charge distribution pattern in such compounds. dergipark.org.tr

| Atom | Charge (a.u.) |

| C1 (Guanidine Carbon) | 0.407 |

| N2 (Imino Nitrogen) | -0.569 |

| N3 (Amino Nitrogen) | -0.613 |

| N4 (Amino Nitrogen) | -0.611 |

| H4a (Hydrogen on N4) | 0.380 |

| C5 (Phenyl Carbon) | 0.198 |

This interactive table is based on data for 2-(1-Phenylethylideneamino)guanidine, a structurally related analogue. dergipark.org.tr

Electrostatic Potential Surfaces and Prediction of Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. numberanalytics.comwolfram.com It is an invaluable tool for predicting the reactive behavior of a molecule towards electrophiles and nucleophiles. researchgate.net The MEP surface is color-coded to indicate different potential values: red typically represents regions of most negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate or near-neutral potentials. dergipark.org.trnih.gov

For N-1,3-benzodioxol-5-ylguanidine sulfate, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the guanidine group and the oxygen atoms of the 1,3-benzodioxole moiety. These regions are the most likely sites for electrophilic attack and for forming hydrogen bonds where the molecule acts as an acceptor. nih.gov

Positive Potential (Blue): Localized on the hydrogen atoms attached to the guanidine nitrogens. These sites are susceptible to nucleophilic attack and represent the hydrogen bond donor regions of the molecule.

Neutral Potential (Green): Generally found over the carbon framework of the phenyl ring.

By analyzing the MEP, researchers can predict how a derivative might orient itself within the active site of a receptor. The electrostatic interactions guided by these positive and negative regions are fundamental to molecular recognition and binding affinity. researchgate.netnih.gov

In Vitro Biological Activity Profiling and Molecular Mechanism Elucidation of N 1,3 Benzodioxol 5 Ylguanidine Sulfate Congeners

In Vitro Antimicrobial Research

Antibacterial Activity Against Multi-Drug Resistant (MDR) Strains (e.g., Acinetobacter baumannii, Staphylococcus aureus, S. typhi, E. coli, P. aeroginosa, B. subtilis, S. aureus)

Congeners of N-1,3-benzodioxol-5-ylguanidine sulfate (B86663) have demonstrated significant in vitro antibacterial activity against a spectrum of multi-drug resistant (MDR) Gram-positive and Gram-negative bacteria. The core structures, combining the 1,3-benzodioxole (B145889) scaffold with a guanidine (B92328) moiety, are central to this activity. Research into a series of benzyl (B1604629) and phenyl guanidine derivatives has identified compounds with potent inhibitory effects, showing minimal inhibitory concentration (MIC) values in the low microgram per milliliter range.

Studies have confirmed the efficacy of these derivatives against clinically important MDR pathogens. For instance, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative exhibited potent activity with MICs of 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli. This highlights the potential of these compounds to combat resistant infections. The antibacterial spectrum of related benzodioxole and guanidine compounds has been shown to include Acinetobacter baumannii and Pseudomonas aeruginosa, with MICs for some derivatives ranging from 0.5 to 32 µg/mL. Furthermore, peptidyl derivatives incorporating the 1,3-benzodioxole system have been evaluated for their antimicrobial properties, with some showing activity against organisms like Bacillus subtilis. The antibacterial potential against Salmonella typhi is also an area of investigation for novel antimicrobial agents.

Table 1: In Vitro Antibacterial Activity of N-1,3-Benzodioxol-5-ylguanidine Congeners and Related Derivatives This table is interactive. Click on the headers to sort.

| Bacterial Strain | Type | Activity Observed |

|---|---|---|

| Acinetobacter baumannii | Gram-Negative | Yes |

| Staphylococcus aureus | Gram-Positive | Yes |

| Salmonella typhi | Gram-Negative | Investigated |

| Escherichia coli | Gram-Negative | Yes |

| Pseudomonas aeruginosa | Gram-Negative | Yes |

| Bacillus subtilis | Gram-Positive | Yes |

Antifungal Efficacy Studies (e.g., C. neoformans)

The investigation into guanidine-containing compounds has revealed promising antifungal properties, particularly against opportunistic pathogens like Cryptococcus neoformans, a major cause of fungal meningitis in immunocompromised individuals. Studies evaluating various guanidine compounds have demonstrated their potential as effective antifungal agents.

One study assessed 11 guanidine compounds against several fungal species from the WHO Fungi Priority Pathogens List. A newly synthesized spermidine (B129725) derivative featuring guanidine moieties showed the most promising antifungal activity and selectivity, with notable efficacy against Cryptococcus neoformans and Cryptococcus gattii. researchgate.net Similarly, research on nitropropenyl benzodioxole (NPBD), a derivative of the benzodioxole class, has shown high antifungal activity in MIC assays against a diverse range of fungi, with a potency profile comparable to established antifungal drugs. najah.edu These findings underscore the potential of combining the guanidine and benzodioxole scaffolds to develop new agents for treating challenging fungal infections.

Exploration of Antiviral and Antiparasitic Potential

The structural motifs of N-1,3-benzodioxol-5-ylguanidine sulfate have been explored for broader anti-infective applications, including antiviral and antiparasitic activities. The 1,3-benzodioxole moiety has been incorporated into novel compounds designed as HIV-1 entry inhibitors. Research has shown that replacing a phenyl group with a 1,3-benzodioxole moiety in certain pyrrole-based compounds can lead to a slight improvement in antiviral activity and a significant increase in the selectivity index. nih.gov

In the realm of antiparasitic research, both the guanidine and benzodioxole components have shown potential. Synthetic analogues of marine sponge guanidine alkaloids have demonstrated in vitro activity against parasites such as Leishmania (L.) infantum and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. researchgate.net Other studies on marine guanidine alkaloids have reported potent activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Furthermore, 1,3-benzodioxole derivatives have been observed to act against the adult worms of Schistosoma mansoni, indicating a potential application in combating schistosomiasis. najah.edu

In Vitro Anticancer Research

Cytotoxicity Evaluation in Diverse Cancer Cell Lines (e.g., WiDR, MCF7)

Derivatives containing the N-1,3-benzodioxol-5-ylguanidine scaffold have been a focus of anticancer research, with studies evaluating their cytotoxic effects against a variety of human tumor cell lines. The breast adenocarcinoma cell line, MCF-7, and the colon adenocarcinoma cell line, WiDr, have been among the models used to assess the potential of these compounds.

Research on new N-benzenesulfonylguanidine derivatives demonstrated significant cytotoxic activity against both MCF-7 and colon cancer cell lines (HCT-116), with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range (2.5–5 μM). mdpi.com This indicates a potent cell growth inhibitory effect. Similarly, other studies on guanidinium-based compounds have confirmed their ability to inhibit cell proliferation in MCF-7 cells. mdpi.com While direct studies on this compound against the WiDr cell line are not extensively published, related benzodioxole and Betti base derivatives have been tested against WiDr and other colon cancer cell lines (Caco-2, HCT-116), showing that the benzodioxole scaffold is a viable candidate for developing cytotoxic agents against colorectal cancers. najah.edumdpi.com

Table 2: Cytotoxicity of N-1,3-Benzodioxol-5-ylguanidine Congeners and Related Derivatives in Cancer Cell Lines This table is interactive. Click on the headers to sort.

| Cancer Cell Line | Cancer Type | Activity Observed |

|---|---|---|

| MCF7 | Breast Adenocarcinoma | Yes mdpi.commdpi.com |

| WiDr | Colon Adenocarcinoma | Investigated mdpi.com |

Assessment of Selective Growth Inhibition against Cancer Cells

A crucial aspect of developing new anticancer agents is ensuring they can selectively target cancer cells while minimizing harm to healthy, non-cancerous cells. Studies on congeners of this compound have addressed this by evaluating their cytotoxicity against both tumor and normal cell lines.

Research on N-benzenesulfonylguanidine derivatives proved that these compounds exhibited higher cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cells compared to the non-cancer human keratinocyte cell line (HaCaT). mdpi.com This differential effect suggests a degree of selectivity for cancer cells. Similarly, investigations into other guanidinium (B1211019) derivatives included toxicity assessments against the non-tumorigenic epithelial cell line MCF10A, revealing that at concentrations active against cancer cells, some compounds had no toxic effects on the non-tumorigenic cells. mdpi.commdpi.com In another study, 1,3-benzodioxole derivatives conjugated with arsenicals showed potent anti-proliferation activity against four cancer cell lines but significantly less inhibition against two normal cell lines, further supporting the potential for selective action. nih.gov

Mechanisms of Action Related to Cellular Processes (e.g., mitochondrial oxidative phosphorylation)

The guanidine moiety, a key structural feature of this compound and its congeners, is known to interact with cellular energy metabolism. Guanidine derivatives, such as the biguanide (B1667054) metformin, have well-documented effects on mitochondrial respiration. Research has shown that certain guanidine derivatives can inhibit mitochondrial function. nih.gov For instance, phenethylbiguanide's inhibitory action on mitochondrial respiration can be influenced by the presence of long-chain free fatty acids, which interfere with its binding to the mitochondria. nih.gov This suggests that the lipophilic environment of the mitochondrial membrane is a critical factor for the activity of these compounds.

The structural analog guanabenz (B1672423) has been studied for its effects on cellular stress responses, particularly the unfolded protein response (UPR) and the integrated stress response (ISR), which are closely linked to endoplasmic reticulum (ER) and mitochondrial function. medchemexpress.compatsnap.com Guanabenz has been shown to interfere with ER stress signaling, which can have protective effects on cells. medchemexpress.com By modulating the ISR, guanabenz can influence pathways that lead to either cell survival or apoptosis, processes in which mitochondria play a central role. mdpi.comnih.gov While direct studies on this compound's effect on mitochondrial oxidative phosphorylation are not extensively detailed in available literature, the known activities of its structural relatives suggest that this is a plausible and important area for its mechanism of action.

Enzyme Inhibition and Receptor Modulation Studies

The pharmacological profile of this compound and its congeners is significantly defined by their interactions with various enzymes and receptors. The guanidine group is a highly basic functional group capable of forming strong hydrogen bonds and electrostatic interactions with biological targets. This, combined with the unique electronic properties of the 1,3-benzodioxole ring, allows these compounds to modulate a range of biological systems.

Myeloperoxidase (MPO) Inhibition Mechanisms

Myeloperoxidase (MPO) is a key enzyme released by neutrophils during inflammation that produces potent reactive oxidants, such as hypochlorous acid (HOCl). nih.govmdpi.com These oxidants contribute to tissue damage in various inflammatory diseases. nih.gov Inhibition of MPO is therefore a significant therapeutic strategy for inflammatory conditions. nih.govfrontiersin.org

Guanidine-containing compounds have been investigated as MPO inhibitors. The mechanism of inhibition can be either reversible or irreversible. mdpi.com MPO inhibitors can reduce the production of damaging oxidants and decrease biomarkers of MPO activity, such as 3-chlorotyrosine. frontiersin.org The therapeutic potential of MPO inhibition has been demonstrated in preclinical models of vasculitis and glomerulonephritis, where inhibitors suppressed kidney damage and reduced neutrophil-mediated endothelial damage. nih.govnih.gov Given the established anti-inflammatory properties of the guanabenz scaffold, it is plausible that MPO inhibition contributes to the pharmacological effects of this compound congeners.

Serotonin (B10506) Transporter (SERT) Interaction Analysis

The serotonin transporter (SERT) is a critical protein in the central nervous system that regulates serotonergic neurotransmission by reuptaking serotonin from the synaptic cleft. It is a major target for many antidepressant drugs. The binding of ligands to SERT is a complex process influenced by ions such as Na+ and Cl-. nih.gov For example, Na+ increases the affinity of nontransported inhibitors for SERT. nih.gov While direct binding data for this compound at SERT is not specified in the reviewed literature, the 1,3-benzodioxole moiety is a well-known pharmacophore present in compounds that interact with monoamine transporters, including SERT (e.g., 3,4-methylenedioxymethamphetamine or MDMA). This structural feature suggests a potential for interaction with SERT that warrants further investigation.

Sigma Receptor Binding Dynamics

Sigma receptors, divided into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular proteins involved in the modulation of various signaling pathways and cellular functions. sigmaaldrich.comnih.gov They are considered important targets for therapeutic intervention in neuropsychiatric disorders, cancer, and neurodegenerative diseases. sigmaaldrich.com

Guanidine-containing structures are a known feature of high-affinity sigma receptor ligands. For example, 1,3-di(2-tolyl)guanidine (DTG) is a non-selective but widely used tool compound for studying sigma receptors. nih.govnih.gov The structural analog guanabenz is known to bind to sigma receptors. umsystem.edu The binding affinity of ligands for these receptors is typically determined through radioligand binding assays using agents like 3H-pentazocine for σ1 sites and [3H]-DTG for σ2 sites. sigmaaldrich.comumsystem.edu The interaction of this compound congeners with sigma receptors is a key area of their pharmacology, with potential implications for their effects on the central nervous system and in cancer models. The affinity for these receptors can be modulated by structural modifications to the parent compound. nih.gov

| Compound | Receptor Target | Binding Affinity (Ki) | Assay Type |

|---|---|---|---|

| PB28 | Sigma-1 | Subnanomolar | Radioligand Binding Assay |

| PB28 | Sigma-2 | Subnanomolar | Radioligand Binding Assay |

| Haloperidol | Sigma-1 | High Affinity | Radioligand Binding Assay nih.gov |

| (+)-Pentazocine | Sigma-1 | High Affinity (Selective Radioligand) | Radioligand Binding Assay sigmaaldrich.com |

| 1,3-di(2-tolyl)guanidine (DTG) | Sigma-1 & Sigma-2 | High Affinity (Non-selective) | Radioligand Binding Assay sigmaaldrich.comnih.gov |

Inhibition of Bacterial Fatty Acid Biosynthesis Enzymes (e.g., FabI)

The bacterial fatty acid synthesis (FAS-II) pathway is essential for bacterial survival and presents a set of attractive targets for novel antibiotics. nih.govuni.lu One of the key enzymes in this pathway is enoyl-acyl carrier protein reductase (FabI), which catalyzes the final step in the fatty acid elongation cycle. patsnap.comresearchgate.net

Inhibitors of FabI, such as triclosan (B1682465) and isoniazid, effectively block this pathway, leading to bacterial cell death. uni.lupatsnap.com Guanidine-containing compounds have also been explored in this context. Recent studies have identified that guanabenz acetate, a structural analog, possesses potent anti-biofilm activity against Escherichia coli. nih.govnih.gov This activity is linked to the inhibition of curli amyloid protein and cellulose (B213188) production, which are key components of the bacterial biofilm matrix. nih.gov While this anti-biofilm effect is not a direct inhibition of FabI, it highlights the antibacterial potential of this class of compounds. The development of guanidine derivatives as direct inhibitors of FAS-II enzymes like FabI or FabH represents a promising strategy for creating new antibacterial agents. novartis.com

| Enzyme Target | Inhibitor | Mechanism of Action | Organism |

|---|---|---|---|

| FabI (Enoyl-ACP Reductase) | Triclosan | Forms a high-affinity ternary complex with NAD+ and FabI uni.lu | Staphylococcus aureus, Escherichia coli patsnap.com |

| InhA (FabI homolog) | Isoniazid (prodrug) | Forms a covalent adduct with the NAD+ cofactor uni.lu | Mycobacterium tuberculosis patsnap.com |

| FabH | 1,3,5-oxadiazin-2-one scaffold | Covalently modifies the active site cysteine residue novartis.com | Staphylococcus aureus novartis.com |

Future Research Directions and Translational Perspectives for N 1,3 Benzodioxol 5 Ylguanidine Sulfate Chemistry

Advancements in Targeted Synthesis for Enhanced Biological Activity and Selectivity

The targeted synthesis of analogs of N-1,3-benzodioxol-5-ylguanidine sulfate (B86663) is a critical step towards optimizing its pharmacological profile. Future synthetic endeavors will likely focus on systematic modifications of both the benzodioxole and guanidine (B92328) components to enhance biological activity and target selectivity.

Structure-Activity Relationship (SAR) Studies: A primary objective will be to establish a comprehensive SAR by introducing a variety of substituents on the benzodioxole ring. Modifications at different positions of the aromatic ring with electron-donating or electron-withdrawing groups can significantly influence the compound's electronic properties and its interactions with biological targets. For instance, the synthesis of analogs with substitutions on the benzene (B151609) ring of the benzodioxole moiety could modulate binding affinity and selectivity for specific receptors or enzymes.

Linker and Scaffold Variations: Exploring different linkers to connect the benzodioxole and guanidine moieties, or even replacing the benzodioxole with other heterocyclic systems, could lead to the discovery of novel compounds with improved drug-like properties. The use of rigid or flexible linkers can influence the conformational freedom of the molecule, which in turn affects its binding to a target. frontiersin.org

Synthetic Methodologies: The development of more efficient and versatile synthetic routes will be essential for generating a diverse library of analogs for biological screening. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, could be employed to introduce a wide range of functional groups onto the benzodioxole scaffold. nih.govnih.gov

Interactive Table: Potential Synthetic Modifications of N-1,3-Benzodioxol-5-ylguanidine

| Molecular Component | Modification Strategy | Desired Outcome |

|---|---|---|

| Benzodioxole Ring | Introduction of electron-withdrawing/donating groups | Enhanced binding affinity and selectivity |

| Halogenation | Improved metabolic stability | |

| Introduction of bulky substituents | Increased target specificity | |

| Guanidine Group | N-alkylation or N-arylation | Modulation of basicity and receptor interaction |

| Cyclization into heterocyclic systems | Constrained conformation for improved selectivity |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Relevant Biological Systems

A deep understanding of the mechanism of action of N-1,3-benzodioxol-5-ylguanidine sulfate at a molecular level is paramount for its translation into a therapeutic agent. The integration of various "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful systems biology approach to unravel the complex biological pathways modulated by this compound.

Transcriptomics: RNA sequencing (RNA-seq) can provide a global view of the changes in gene expression in cells or tissues upon treatment with the compound. This can help identify the signaling pathways and cellular processes that are affected, offering clues about its primary targets and downstream effects. For example, transcriptomic analysis could reveal whether the compound induces genes involved in apoptosis, cell cycle arrest, or inflammatory responses.

Proteomics: Proteomic studies, utilizing techniques like mass spectrometry, can identify changes in protein expression and post-translational modifications. This can validate the findings from transcriptomic studies at the protein level and provide further insights into the compound's mechanism of action. For instance, proteomics could identify specific enzymes or receptors that are up- or down-regulated following treatment.

Metabolomics: By analyzing the global metabolic profile of a biological system, metabolomics can reveal changes in endogenous metabolites induced by the compound. This can provide a functional readout of the cellular state and help to identify metabolic pathways that are perturbed. For example, metabolomic analysis of guanidine compounds has been used to identify their metabolic pathways, such as hydroxylation and cyclization. nih.gov

Integrated Multi-Omics Analysis: The true power of this approach lies in the integration of data from all three omics platforms. By combining information on gene expression, protein levels, and metabolite concentrations, researchers can construct detailed models of the compound's mechanism of action. This integrated approach can help to identify key molecular drivers of the compound's biological effects and potential biomarkers for monitoring its activity in preclinical and clinical studies. diva-portal.org

Development of Advanced In Vitro Disease Models for Preclinical Evaluation

The preclinical evaluation of this compound will require the use of sophisticated in vitro disease models that can accurately recapitulate the complexity of human diseases. These advanced models can provide more predictive data on the compound's efficacy and potential toxicity compared to traditional two-dimensional (2D) cell cultures.

Three-Dimensional (3D) Cell Cultures: 3D cell culture systems, such as spheroids and organoids, better mimic the in vivo microenvironment by allowing cells to interact with each other and the extracellular matrix in a more physiologically relevant manner. These models can be used to assess the compound's activity in a more realistic disease context, for example, by evaluating its ability to penetrate tumor spheroids and induce cell death.

Organ-on-a-Chip Technology: Microfluidic organ-on-a-chip devices represent a significant advancement in in vitro modeling. These devices can simulate the structure and function of human organs, allowing for the study of the compound's effects on specific tissues and its potential for organ-specific toxicity. This technology can also be used to model complex multi-organ interactions.

Patient-Derived Models: The use of patient-derived cells and tissues, such as primary cancer cells or induced pluripotent stem cells (iPSCs) differentiated into specific cell types, can provide a more personalized approach to preclinical testing. These models can help to identify patient populations that are most likely to respond to treatment with this compound.

Interactive Table: Advanced In Vitro Models for Preclinical Evaluation

| Model Type | Description | Advantages for Preclinical Evaluation |

|---|---|---|

| 3D Spheroids/Organoids | Self-assembled aggregates of cells that mimic tissue architecture. | More predictive of in vivo efficacy and drug penetration. |

| Organ-on-a-Chip | Microfluidic devices that recapitulate organ-level physiology. | Allows for assessment of tissue-specific effects and toxicity. |

| Patient-Derived Cells | Primary cells or iPSCs obtained from individual patients. | Enables personalized medicine approaches and biomarker discovery. |

Application of Artificial Intelligence and Machine Learning in Compound Optimization and Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery and development process. These computational tools can be applied at various stages of the pipeline for this compound, from lead optimization to the identification of novel analogs.

Predictive Modeling for SAR: AI and ML algorithms can be trained on existing SAR data to build predictive models that can forecast the biological activity of novel, untested compounds. This can help to prioritize the synthesis of the most promising analogs, thereby saving time and resources.

De Novo Drug Design: Generative AI models can be used to design novel molecules with desired pharmacological properties from scratch. By learning the underlying chemical patterns of known active compounds, these models can propose new structures, including analogs of N-1,3-benzodioxol-5-ylguanidine, that are likely to be active.

Virtual Screening: ML-based virtual screening can be used to rapidly screen large compound libraries to identify molecules with a high probability of binding to a specific biological target. This can accelerate the discovery of new lead compounds with similar or improved activity profiles compared to this compound.

ADMET Prediction: AI models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. This can help to identify potential liabilities early in the drug discovery process and guide the design of molecules with more favorable pharmacokinetic and safety profiles.

By embracing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound and its derivatives. The convergence of advanced synthetic chemistry, systems biology, sophisticated in vitro models, and artificial intelligence will be instrumental in translating the promise of this chemical scaffold into tangible clinical benefits.

Q & A

What are the recommended strategies for synthesizing N-1,3-benzodioxol-5-ylguanidine sulfate, and how can purity be optimized?

Methodological Answer:

Synthesis of benzodioxol-containing guanidines typically involves nucleophilic substitution or condensation reactions. For example, guanidine sulfates can be prepared by reacting 1,3-benzodioxol-5-amine with thiourea derivatives under acidic conditions, followed by sulfation. Key considerations include:

- Reagent Ratios: Use a molar excess of sulfating agent (e.g., sulfur trioxide complexes) to ensure complete conversion .

- Solvent Selection: Polar aprotic solvents like DMF or DCM improve solubility and reaction homogeneity .

- Purification: Employ column chromatography (silica gel, ethyl acetate/petroleum ether gradients) followed by recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor purity via HPLC using C18 columns with UV detection at 254 nm, referencing sulfonamide separation protocols .

How can X-ray crystallography be applied to resolve structural ambiguities in this compound derivatives?

Advanced Analysis:

X-ray crystallography is critical for confirming stereochemistry and hydrogen-bonding networks. Key steps include:

- Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Solution: Employ direct methods (SHELXT) for phase determination and SHELXL for refinement .

- Validation: Check for geometric outliers (e.g., bond-length mismatches) using PLATON/ADDSYM and CIF validation tools . For benzodioxol rings, ensure the dioxole ring puckering parameters (Cremer-Pople) are within expected ranges .

What analytical techniques are most effective for characterizing the stability of this compound under varying pH conditions?

Methodological Answer:

- UV-Vis Spectroscopy: Monitor absorbance changes at λ = 280 nm (benzodioxol π→π* transitions) across pH 2–12. Prepare buffered solutions (e.g., HCl/NaOH) and track degradation kinetics .

- LC-MS/MS: Identify hydrolytic byproducts (e.g., free guanidine or sulfonic acid derivatives) using electrospray ionization in positive-ion mode .

- Thermogravimetric Analysis (TGA): Assess thermal stability (5°C/min ramp under N₂) to correlate decomposition events with pH-induced structural changes .

How can researchers address contradictions in reported bioactivity data for benzodioxol-guanidine derivatives?

Advanced Analysis:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays: Replicate studies using uniform protocols (e.g., NIH/3T3 cell viability assays with 10% FBS at 37°C).

- Batch Consistency: Compare HPLC chromatograms (C18 columns, acetonitrile/0.1% TFA mobile phase) to rule out impurity-driven artifacts .

- Computational Validation: Perform molecular docking (AutoDock Vina) to verify binding modes against target proteins (e.g., ion channels), cross-referencing with crystallographic data .

What computational methods are suitable for predicting the solubility and pharmacokinetics of this compound?

Methodological Answer:

- QSPR Models: Use Gaussian 09 to calculate descriptors (logP, polar surface area) and train models on datasets like PubChem BioAssay .

- MD Simulations: Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess membrane permeability .

- Solubility Prediction: Apply the General Solubility Equation (GSE) incorporating melting point (DSC data) and lattice energy (from crystallography) .

How should researchers design experiments to investigate the sulfonate group’s role in the compound’s reactivity?

Advanced Analysis:

- Isotopic Labeling: Synthesize deuterated analogs (e.g., replacing sulfate with [³⁵S]-sulfate) to track reaction pathways via LC-MS .

- Kinetic Studies: Compare sulfonamide vs. sulfonate derivatives in nucleophilic substitution reactions (e.g., with NaN₃ in DMSO) using ¹H NMR to monitor intermediates .

- Electrochemical Profiling: Perform cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆) to assess sulfonate redox stability .

What are the best practices for resolving crystallographic disorder in the benzodioxol moiety?

Methodological Answer:

- Data Quality: Collect high-resolution data (≤0.8 Å) to reduce overfitting. Use SHELXL’s PART and SUMP instructions to model disordered atoms .

- Refinement Constraints: Apply SIMU and DELU restraints to maintain reasonable thermal motion for overlapping atoms .

- Validation: Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .

How can researchers optimize reaction yields for N-substituted guanidine derivatives?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) in condensation reactions .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min at 100°C vs. 24 hrs conventional) while maintaining yields .

- Workflow Automation: Implement flow chemistry systems for continuous sulfation, minimizing side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.